7-Bromo-1-methyl-1H-quinoxalin-2-one

描述

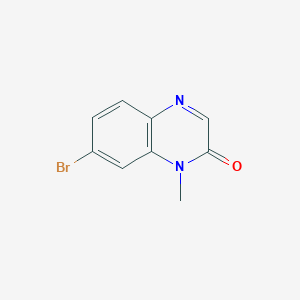

Structure

3D Structure

属性

IUPAC Name |

7-bromo-1-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVQENRTPCMCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)N=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510861 | |

| Record name | 7-Bromo-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82019-32-7 | |

| Record name | 7-Bromo-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Bromo 1 Methyl 1h Quinoxalin 2 One and Its Derivatives

Direct Synthetic Routes to 7-Bromo-1-methyl-1H-quinoxalin-2-one

The direct synthesis of this compound presents a significant challenge in controlling the regioselectivity of the bromination reaction. The quinoxalin-2-one core has multiple reactive sites, and directing the halogenation to the C7 position of the benzene (B151609) ring, especially in the presence of an activating methyl group at the N1 position, requires carefully designed synthetic strategies.

Regioselective Bromination Strategies

Achieving regioselective bromination at the C7 position is crucial for the targeted synthesis of this compound. Various methods have been developed to control the site of halogenation on the quinoxalin-2-one nucleus, moving beyond classical electrophilic substitution reactions that often yield mixtures of isomers.

Recent advancements in organic synthesis have emphasized the development of metal-free catalytic systems to avoid the environmental and economic issues associated with transition metals. In the context of quinoxalin-2-one bromination, metal-free approaches offer a sustainable alternative.

One notable strategy involves a temperature-controlled, regiodivergent functionalization of quinoxalin-2(1H)-ones. By utilizing 2-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide as the bromine source in acetonitrile (B52724), the selective C7-bromination of 1-methylquinoxalin-2(1H)-one can be achieved. chemrxiv.org The reaction conditions are optimized to favor the formation of the C7-brominated product over the C3-aminated product. chemrxiv.org For instance, reacting 1-methylquinoxalin-2(1H)-one with N-bromosaccharin in acetonitrile at 35°C can selectively yield the 7-bromo derivative. chemrxiv.org This method showcases how reaction parameters can be finely tuned to control the regiochemical outcome.

Table 1: Optimization of Temperature for Regioselective Bromination

| Entry | Temperature (°C) | Yield of C3-aminated product (%) | Yield of C7-brominated product (%) |

| 1 | -10 | 35 | 65 |

| 2 | 35 | - | 80 |

Reaction Conditions: 1-methylquinoxalin-2(1H)-one (0.3 mmol, 1 equiv), N-bromosaccharin (0.5 mmol, 1.5 equiv) in acetonitrile for 3 h. chemrxiv.org

Radical-mediated reactions have emerged as powerful tools for the selective functionalization of heterocyclic compounds. These methods often proceed under mild conditions and can offer regioselectivity that is complementary to traditional ionic pathways.

The C7-bromination of 1-methyl-1H-quinoxalin-2-one can be effectively achieved through a radical pathway. The key step in a recently developed method is the homolytic cleavage of an N-Br bond in a reagent like N-bromosaccharin, which generates both a bromo radical and an imidyl radical. chemrxiv.org The bromo radical is then responsible for the aromatic halogenation. The regioselectivity is controlled by factors such as temperature and the electronic properties of the substrate. chemrxiv.org This radical cascade process, conducted in a two-component, one-pot setup, provides a direct route to the desired 7-bromo product. chemrxiv.org

Another example of a radical-mediated approach involves the use of N-halosuccinimides (NXS) in the presence of an initiator like tert-butyl hydroperoxide (TBHP). This system has been shown to generate electrophilic halogen radicals that can selectively halogenate the benzene core of quinoxalin-2(1H)-ones at the C7 position. researchgate.netresearchgate.net

Understanding the underlying mechanisms that govern regioselectivity is paramount for the rational design of synthetic routes. A combination of experimental and computational studies has shed light on why bromination can be directed to the C7 position.

Control experiments have been instrumental in elucidating the nature of the halogenation process. For instance, the addition of radical scavengers can help determine if a reaction proceeds through a radical or an ionic pathway. In the case of the regioselective bromination of pyrrolo[1,2-a]quinoxalines, the reaction was found not to be a radical process, suggesting an electrophilic addition mechanism. nih.gov

Density Functional Theory (DFT) calculations have provided deeper insights into the electronic structure of quinoxalin-2-one derivatives and the transition states involved in bromination. mdpi.comias.ac.in These calculations can predict the most likely sites for electrophilic or radical attack. For quinoxalin-2-ones, the electron density distribution in the benzene ring is influenced by the substituents on both the benzene and pyrazinone rings. The interplay of these electronic effects, along with steric factors, ultimately determines the regiochemical outcome of the bromination reaction. For instance, DFT studies can help rationalize why the C7 position is favored over other positions on the benzene ring under specific reaction conditions. mdpi.com

One-Pot Synthesis Methods and Green Chemistry Principles

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being integrated into synthetic organic chemistry. researchgate.netmdpi.comripublication.com One-pot syntheses and the use of environmentally benign solvents and catalysts are key aspects of this approach.

Microwave-assisted synthesis has been shown to be an effective green method for the preparation of quinoxaline (B1680401) derivatives. researchgate.nettsijournals.com This technique can significantly reduce reaction times and often leads to higher yields with simpler work-up procedures compared to conventional heating. researchgate.nettsijournals.com For instance, the condensation of o-phenylenediamine (B120857) with various dicarbonyl compounds can be achieved in seconds under microwave irradiation without the need for a solvent or catalyst. tsijournals.com

The use of recyclable catalysts, such as β-cyclodextrin in water, represents another green approach to quinoxaline synthesis. mdpi.com This method is not only environmentally friendly but also offers high yields and mild reaction conditions. mdpi.com One-pot solid-state synthesis is another excellent green technique that minimizes solvent usage. mdpi.com Furthermore, iron-catalyzed one-pot synthesis of quinoxalines via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols is a process where water is the only byproduct, highlighting its green credentials. nih.gov

Synthesis from Key Intermediates (e.g., 4-bromo-2-nitroaniline)

A common and effective strategy for the synthesis of this compound involves the use of pre-functionalized starting materials, such as 4-bromo-2-nitroaniline (B116644). This approach circumvents the need for direct, and often challenging, regioselective bromination of the quinoxalin-2-one core.

The synthesis typically begins with the reduction of the nitro group in 4-bromo-2-nitroaniline to an amino group, yielding 4-bromo-benzene-1,2-diamine. This diamine is then condensed with a suitable dicarbonyl compound or its equivalent. Subsequent N-methylation provides the target molecule. An iron-catalyzed transfer hydrogenative condensation offers a one-pot method to synthesize quinoxalines from 2-nitroanilines and vicinal diols, which could be adapted for this synthesis. nih.gov

Derivatization and Functionalization of the this compound Scaffold

The this compound core is a versatile platform for the development of more complex molecules. Its strategic bromine atom at the C-7 position and reactive sites on the pyrazinone ring allow for a variety of chemical modifications. These transformations are crucial for building libraries of compounds for potential applications in medicinal chemistry and materials science. Advanced synthetic methodologies enable the introduction of diverse functional groups and the construction of novel, complex heterocyclic systems.

Introduction of Diverse Functional Groups via Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom at the C-7 position of the this compound scaffold is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for introducing aryl, alkyl, and alkynyl groups, thereby expanding the structural diversity of the quinoxalinone core.

The Suzuki-Miyaura coupling, which pairs organoboron compounds with organohalides, is a particularly effective method for this purpose. nih.govtcichemicals.com For instance, this compound can be successfully coupled with phenylboronic acid to yield its 7-phenyl derivative. chemrxiv.org This reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. chemrxiv.org The choice of solvent and reaction temperature is critical for achieving high yields. chemrxiv.org

Similarly, the Sonogashira cross-coupling reaction provides a direct route to introduce alkynyl functionalities. A reaction between this compound and phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst, demonstrates the feasibility of synthesizing 7-alkynyl-substituted quinoxalinones. chemrxiv.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Temperature | Time |

|---|---|---|---|---|---|---|

| 7-bromo-1-methylquinoxalin-2(1H)-one | Phenylboronic acid | Pd(PPh₃)₄ (10 mol %) | K₂CO₃ (1.5 equiv) | DMF : EtOH : H₂O (1.5:1.5:1) | 100 °C | 24 h |

Alkylation and Acylation Reactions at Nitrogen and Carbon Positions

Further functionalization of the quinoxalin-2-one scaffold can be achieved through alkylation and acylation reactions. While the title compound already possesses a methyl group at the N-1 position, the general N-alkylation of the parent 7-bromoquinoxalin-2-one is a common synthetic step, typically involving an alkyl halide and a base in a polar aprotic solvent.

More diverse functionalization occurs at the C-3 position of the quinoxalinone ring, which is amenable to various C-H activation and coupling strategies. researchgate.net Acylation at the C-3 position introduces a keto group, creating 3-acyl-quinoxalin-2(1H)-ones, which are valuable synthetic intermediates. rsc.org Methodologies for this transformation include reactions with α-oxo carboxylic acids or aldehydes under different catalytic conditions. rsc.orgresearchgate.net Recent advancements have focused on greener and more efficient protocols, such as visible-light-induced decarboxylative acylation or mechanochemical methods initiated by stainless-steel milling, which avoid the need for solvents and reduce reaction times. researchgate.netrsc.orgresearchgate.net

Alkylation at the C-3 position has also been extensively explored. Visible-light-induced, catalyst-free methods have been developed for both the C-3 arylation and alkylation of quinoxalin-2(1H)-ones using air as a sustainable oxidant. nih.gov These reactions proceed under mild conditions and demonstrate broad substrate scope, allowing for the introduction of various alkyl and aryl groups onto the quinoxalinone core. nih.govacs.org

| Method | Acyl Source | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Thermo-promoted | α-oxocarboxylic acids | PIDA (promoter), thermal | Metal-free, rapid reaction | rsc.org |

| Visible-light-induced | α-oxo carboxylic acids | Visible light, air (oxidant) | Metal-free, catalyst-free, room temperature | researchgate.net |

| Mechanochemical | Aldehydes | Stainless-steel ball milling, TBHP (oxidant) | Solvent-free, short reaction time (30 min) | rsc.orgresearchgate.net |

Cyclization Reactions for Fused Ring Systems

The quinoxalin-2-one scaffold serves as a building block for the synthesis of more complex, tricyclic-fused heterocyclic systems. bohrium.comresearchgate.net These fused rings can significantly alter the molecule's steric and electronic properties. One common strategy involves building a new ring onto the existing quinoxaline core.

For example, furo[2,3-b]quinoxalines can be synthesized from quinoxalin-2(1H)-one precursors through copper-catalyzed C-H functionalization and annulation with alkynes. arkat-usa.org Another approach involves the reaction of (E)-3-(styryl)quinoxalin-2(1H)-ones with bromine in DMSO, which leads to the formation of the furo[2,3-b]quinoxaline (B11915687) system. arkat-usa.org These methods provide pathways to novel polycyclic aromatic compounds with extended π-systems. The condensation of 1,2-dicarbonyl and 1,2-diamine compounds is a foundational method for creating the quinoxaline core itself, which can then be incorporated into larger, fused structures like quinoxaline-fused cyclopenta[cd]azulene. mdpi.com

Stereoselective and Regioselective Functionalization Strategies

Controlling the selectivity of reactions is crucial for synthesizing specific isomers and complex molecules. In the context of the quinoxalin-2-one scaffold, both regioselective and stereoselective functionalizations have been developed.

Regioselectivity is a key challenge, particularly when multiple reactive sites are present. Research has demonstrated the ability to achieve regiodivergent functionalization, selectively targeting either the C-3 or C-7 position of the quinoxalin-2(1H)-one core by controlling the radical-nucleophilicity of the reagents. chemrxiv.org This control allows for the directed synthesis of either C-3 or C-7 substituted products from the same starting material. Regioselective oxygenation at the C-3 position has also been achieved using visible light and O₂ as a green oxidant. nih.gov

Stereoselective synthesis has been demonstrated in three-component reactions involving quinoxalin-2(1H)-ones. For example, a copper-catalyzed reaction with terminal alkynes and sulfonyl hydrazides allows for the stereoselective synthesis of various functionalized vinyl sulfones, highlighting the potential to create chiral centers or control alkene geometry in derivatives. nih.gov

Computational and Theoretical Studies of 7 Bromo 1 Methyl 1h Quinoxalin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 7-Bromo-1-methyl-1H-quinoxalin-2-one at the atomic level. These methods provide a detailed understanding of the molecule's electronic landscape and reactivity patterns.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of quinoxalinone derivatives. DFT calculations allow for the determination of various molecular properties, such as optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). These parameters are crucial for predicting the chemical behavior of the molecule.

For quinoxalinone systems, DFT studies have shown that the distribution of electron density is significantly influenced by the nature and position of substituents on the quinoxaline (B1680401) ring. nih.gov The combination of nitrogen atoms and a carbonyl group in the quinoxalinone framework imparts both electron-donating and electron-withdrawing characteristics, which are key to their reactivity. nih.gov Theoretical investigations on related quinoxalinone derivatives have utilized DFT to calculate quantum chemical parameters that help in understanding their properties, such as corrosion inhibition. scispace.com While specific DFT studies focusing solely on this compound are not extensively available in the public domain, the general principles derived from studies on similar structures provide a foundational understanding.

Key Electronic Properties Calculated for Quinoxalinone Derivatives using DFT:

| Property | Significance |

| HOMO Energy (Highest Occupied Molecular Orbital) | Indicates the electron-donating ability of the molecule. A higher HOMO energy corresponds to a greater tendency to donate electrons to an acceptor. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater propensity to accept electrons. |

| Energy Gap (HOMO-LUMO) | A smaller energy gap implies higher reactivity and polarizability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites for chemical reactions. |

Charge density analysis is a theoretical method used to predict the regioselectivity of chemical reactions. By calculating the distribution of electron density within a molecule, it is possible to identify the most probable sites for electrophilic or nucleophilic attack. While specific studies on the charge density analysis of this compound for predicting regioselectivity are not readily found in published literature, the principles of this analysis are well-established. For instance, in related heterocyclic systems, charge density studies have been employed to understand intermolecular interactions and bonding characteristics. researchgate.net

The regioselectivity of functionalization on the quinoxalin-2(1H)-one core, such as at the C-3 versus the C-7 position, has been shown to be controllable under different reaction conditions, indicating the subtle interplay of electronic and steric factors that charge density analysis could help elucidate. chemrxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that predict how a small molecule, such as this compound, interacts with a biological target, typically a protein. These methods are instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

Molecular docking is widely used to predict the binding affinity of a ligand to the active site of a receptor. nih.gov This computational method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For the broader class of quinoxalinone derivatives, molecular docking studies have been performed to screen for potential inhibitors of various biological targets, including kinases involved in cancer. researchgate.net

While specific molecular docking studies targeting this compound are not extensively documented, research on similar quinoxalinone structures has demonstrated their potential to bind to various protein targets. For example, docking studies have been used to identify potential drug candidates for lung cancer by evaluating the interaction of quinoxalin-2-one with receptors like the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the nature of the interactions. These simulations can reveal how the ligand and protein adapt to each other and can help in understanding the key residues involved in the interaction.

For quinoxaline derivatives, MD simulations have been used to complement molecular docking studies by confirming the stability of the predicted binding modes and providing a more detailed picture of the intermolecular interactions. Although specific MD simulation data for this compound is scarce, the methodology has been successfully applied to other substituted quinoxalines to understand their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models are used to predict the activity of new compounds and to understand which molecular properties are important for a specific biological effect.

QSAR studies have been conducted on various series of quinoxaline derivatives to model their antioxidant, anti-inflammatory, antitubercular, and antileptospiral activities. nih.govresearchgate.net These studies typically use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a predictive model. The models are then validated to ensure their robustness and predictive power.

For substituted quinoxalines, QSAR models have highlighted the importance of factors such as the spatial orientation of atoms, the presence of electronegative groups, and the balance between lipophilicity and binding strength for their biological activities. nih.gov While a specific QSAR model for this compound has not been reported, the general findings from QSAR studies on related compounds provide valuable guidance for the design of new quinoxalinone derivatives with desired biological profiles.

Development of Predictive Models for Biological Activity

Predictive modeling in computational chemistry aims to establish a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. For the quinoxalin-2-one scaffold, various QSAR studies have been successfully employed to predict activities such as antimicrobial, anticancer, and anti-inflammatory effects.

The development of a predictive model for the biological activity of this compound would typically involve a series of steps, starting with the compilation of a dataset of structurally related quinoxalin-2-one derivatives with experimentally determined biological activities. A variety of computational techniques, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forest (RF), can then be used to generate the predictive model.

For instance, a hypothetical 2D-QSAR study on a series of quinoxalin-2-one derivatives might yield a regression equation that correlates biological activity (e.g., inhibitory concentration, IC₅₀) with various molecular descriptors.

Illustrative Example of a 2D-QSAR Model

| Model Type | Equation | Statistical Significance |

|---|---|---|

| Multiple Linear Regression (MLR) | log(1/IC₅₀) = 0.85(logP) + 1.23(TPSA) - 0.45(MolWt) + 2.14 | r² = 0.88, q² = 0.75 |

This table is for illustrative purposes only and does not represent actual data for this compound.

In addition to 2D-QSAR, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that provide insights into the three-dimensional structural requirements for biological activity. These methods generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties of a molecule can be modified to enhance its activity. While no specific 3D-QSAR models have been published for this compound, studies on other quinoxaline derivatives have demonstrated the utility of this approach in identifying key interaction points with biological targets.

Identification of Key Structural Descriptors for Bioactivity

A crucial aspect of computational studies is the identification of key molecular descriptors that are critical for the biological activity of a compound. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For this compound, a systematic analysis of these descriptors would be essential to understand its structure-activity relationship (SAR).

Electronic Descriptors: These descriptors provide information about the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The bromine atom at the 7-position, being an electron-withdrawing group, is expected to significantly influence the electronic landscape of the quinoxaline ring, which could be a key factor in its interaction with biological targets. Similarly, the methyl group at the N1 position can also modulate the electronic properties of the heterocyclic system.

Steric Descriptors: These descriptors relate to the size and shape of the molecule and include parameters such as molecular weight, molecular volume, and surface area. The spatial arrangement of the bromo and methyl substituents on the quinoxalin-2-one core would define the steric constraints for binding to a specific biological target.

Hydrophobic Descriptors: The lipophilicity of a compound, commonly expressed as logP, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The bromine atom is known to increase lipophilicity, which could enhance the membrane permeability and target engagement of this compound.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe aspects such as branching and connectivity. They can be correlated with various biological activities and are often used in QSAR studies.

A comprehensive analysis of these descriptors for a series of analogs of this compound would allow for the construction of a robust SAR model. Such a model would be instrumental in the rational design of new derivatives with improved biological profiles.

This table contains hypothetical values for illustrative purposes and is not based on experimental or calculated data for the specified compound.

常见问题

Q. How can this compound serve as a precursor for photoactive materials?

- Methodological Answer : The quinoxaline core’s extended π-system enables UV/Vis absorption (λmax ~350 nm). Functionalize via Sonogashira coupling with alkynes to enhance conjugation, as seen in analogs like 3-styrylquinoxalin-2-one . Photoluminescence quantum yields (PLQY) can be measured using integrating spheres .

Q. What modifications improve metabolic stability for drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。